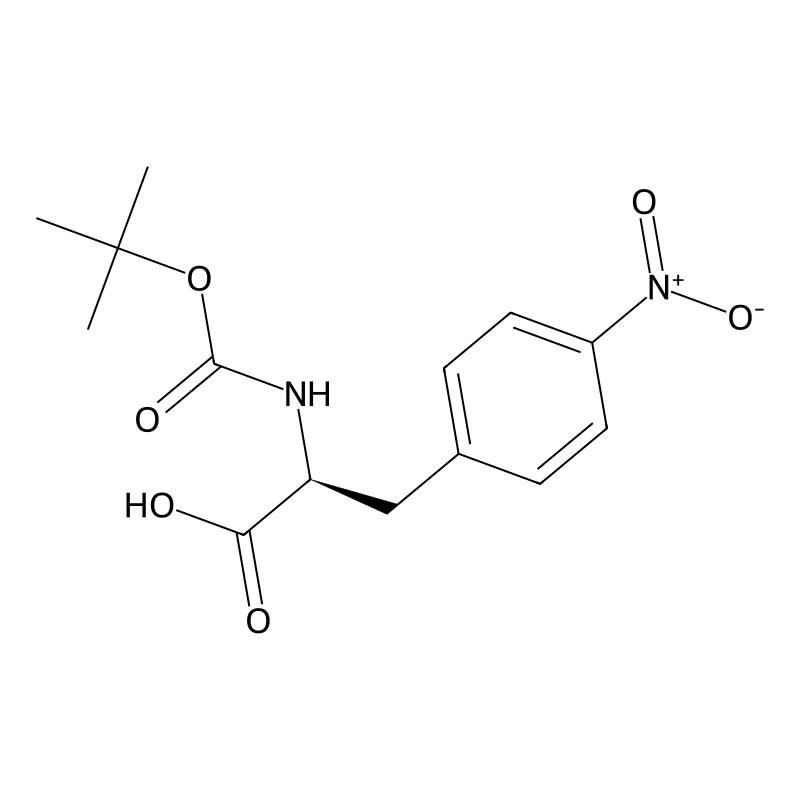

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Building Block for Peptides:

Boc-4-nitro-L-phenylalanine serves as a valuable building block for the construction of peptides containing the 4-nitrophenylalanine moiety. The "Boc" group (tert-butoxycarbonyl) protects the amino group of the molecule, allowing for selective coupling with other protected amino acids in a controlled manner during peptide chain assembly []. This specific protection strategy enables the incorporation of the 4-nitrophenylalanine unit into various peptide sequences for diverse research purposes.

Studying Protein Function and Drug Design:

The introduction of the 4-nitrophenylalanine group into peptides can be used to probe protein function and aid in drug design. The nitro group possesses unique properties, such as its ability to absorb light at a specific wavelength and act as a hydrogen bond acceptor. Researchers can leverage these properties to:

Boc-4-nitro-L-phenylalanine is a derivative of the amino acid phenylalanine, distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group at the para position of the phenyl ring. This compound is utilized extensively in peptide synthesis due to its unique structural properties, which facilitate various chemical modifications and reactions. The molecular formula of Boc-4-nitro-L-phenylalanine is C${14}$H${18}$N${2}$O${6}$, and it has a molecular weight of 310.31 g/mol .

- Increasing hydrophobicity due to the aromatic nature of the nitro group [].

- Introducing a potential site for specific interactions with other molecules due to the nitro group's electron-withdrawing character [].

The specific effects depend on the peptide sequence and the nitro group's position within the peptide structure.

Boc-4-nitro-L-phenylalanine should be handled with care following standard laboratory safety protocols for organic compounds. Specific data on its toxicity is limited, but potential hazards include:

- Oxidation: The nitro group can be reduced to an amino group under specific conditions, which can be achieved using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Reduction: The nitro group can be converted to an amino group, leading to the formation of 4-amino-L-phenylalanine derivatives.

- Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Common Reagents and Conditions- Oxidation: Hydrogen peroxide or other oxidizing agents.

- Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

- Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Boc-4-nitro-L-phenylalanine is primarily employed in biochemical research, particularly in studies related to protein structure and function. Its unique nitro group allows for selective modifications that can influence enzyme activity and protein interactions. This compound has been investigated for its potential role in drug development, especially in designing novel therapeutic agents that target specific biological pathways .

The synthesis of Boc-4-nitro-L-phenylalanine typically involves protecting the amino group of 4-nitro-L-phenylalanine with a Boc group. This process can be achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine, often in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, automated peptide synthesizers and large-scale reactors are used to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and enhance efficiency .

Boc-4-nitro-L-phenylalanine has a diverse range of applications:

- Chemistry: Serves as a building block in peptide synthesis and as a precursor for various chemical modifications.

- Biology: Used in studying protein interactions and enzyme inhibitors.

- Medicine: Investigated for potential uses in drug development.

- Industry: Employed in producing specialty chemicals and as an intermediate in synthesizing complex molecules .

Several compounds share structural similarities with Boc-4-nitro-L-phenylalanine. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| Boc-4-amino-L-phenylalanine | Contains an amino group instead of a nitro group. |

| Boc-4-chloro-L-phenylalanine | Features a chloro group instead of a nitro group. |

| Boc-4-methoxy-L-phenylalanine | Contains a methoxy group instead of a nitro group. |

Uniqueness

Boc-4-nitro-L-phenylalanine stands out due to its nitro group's ability to undergo various chemical transformations, making it versatile for synthesizing diverse peptides and proteins while also facilitating biochemical studies .

Molecular Structure and Configuration

Boc-4-nitro-L-phenylalanine represents a sophisticated amino acid derivative characterized by its complex three-dimensional architecture and specific stereochemical configuration [1] [2]. The compound exhibits a linear molecular backbone extending from the tert-butyloxycarbonyl protecting group through the amino acid core to the carboxylic acid terminus [3]. The molecular structure incorporates three distinct functional domains: the bulky tert-butyloxycarbonyl protective moiety, the central chiral amino acid framework, and the para-nitro substituted phenyl ring system [1] [7].

L-Stereochemistry and Chiral Properties

The stereochemical configuration of Boc-4-nitro-L-phenylalanine is definitively established through its L-configuration at the alpha-carbon center [1] [4]. This chiral center adopts the (S)-absolute configuration according to Cahn-Ingold-Prelog nomenclature, consistent with the naturally occurring L-amino acid series [2] [7]. The compound exhibits characteristic optical activity with a specific rotation of [α]₂₀ᴅ +8±1° measured at a concentration of 1% in methanol [4] [7] [17].

The chiral properties manifest through the tetrahedral geometry surrounding the alpha-carbon, where the amino group, carboxyl group, hydrogen atom, and para-nitrophenyl side chain occupy distinct spatial positions [1] [3]. This stereochemical arrangement is crucial for maintaining the compound's biological relevance and synthetic utility in peptide chemistry applications [4] [5].

Para-Nitro Phenyl Ring Characteristics

The para-nitro phenyl ring system constitutes a critical structural element that significantly influences the compound's electronic and chemical properties [9] [11]. The nitro group occupies the para position relative to the methylene bridge connecting to the amino acid backbone, creating a linear arrangement that maximizes conjugation effects [13] [23].

The phenyl ring maintains planarity with the nitro substituent, facilitating extensive π-electron delocalization throughout the aromatic system [11] [14]. The nitro group adopts a coplanar orientation with the benzene ring, optimizing orbital overlap for resonance stabilization [25]. This geometric arrangement creates a highly polarized aromatic system where electron density is significantly depleted from the ring and concentrated on the nitro group oxygen atoms [11] [23].

The para-substitution pattern generates symmetric electron withdrawal effects, creating uniform charge distribution across the aromatic framework [14] [25]. This configuration enhances the stability of the nitro-aromatic system while maintaining accessibility for chemical transformations and molecular recognition processes [9] [13].

tert-Butyloxycarbonyl Group Geometry

The tert-butyloxycarbonyl protecting group exhibits characteristic geometric features that influence both the compound's stability and reactivity profile [32]. The protecting group adopts a trans conformation around the carbamate linkage, with the carbonyl oxygen and tert-butyl group positioned on opposite sides of the nitrogen center [12] [32].

The tert-butyl moiety displays a rigid tetrahedral geometry with the three methyl groups arranged in a staggered conformation to minimize steric interactions [12] [32]. This bulky substituent creates significant steric hindrance around the amino nitrogen, effectively blocking unwanted side reactions during synthetic procedures [32].

The carbamate carbonyl group maintains coplanarity with the nitrogen atom, facilitating resonance stabilization between the nitrogen lone pair and the carbonyl π-system [12] [32]. This electronic delocalization contributes to the remarkable stability of the Boc protecting group under neutral and basic conditions [32].

Physicochemical Properties

Molecular Formula (C₁₄H₁₈N₂O₆) and Weight (310.3 g/mol)

The molecular composition of Boc-4-nitro-L-phenylalanine is precisely defined by the formula C₁₄H₁₈N₂O₆, corresponding to a molecular weight of 310.3 g/mol [1] [2] [3]. This empirical formula reflects the compound's complex architecture incorporating fourteen carbon atoms distributed across the aromatic ring, aliphatic backbone, and tert-butyl protecting group [1] [7].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1] [2] [3] |

| Molecular Weight | 310.3 g/mol | [1] [2] [3] |

| CAS Number | 33305-77-0 | [1] [2] [3] |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N+[O-])C(=O)O | [2] [7] |

| InChI Key | XBQADBXCNQPHHY-NSHDSACASA-N | [2] [7] |

The nitrogen content comprises two distinct environments: the carbamate nitrogen of the protecting group and the nitro group nitrogen attached to the aromatic ring [1] [11]. The six oxygen atoms are distributed among the carboxylic acid, carbamate carbonyl, tert-butyl ester, and the two nitro group oxygens [2] [3].

Melting Point (105-107°C) and Thermal Behavior

Boc-4-nitro-L-phenylalanine exhibits a well-defined melting point in the range of 105-107°C, with literature values varying slightly between 107-113°C depending on purity and measurement conditions [3] [15] [16]. This thermal transition represents a true melting process rather than decomposition, indicating the compound's thermal stability within this temperature range [31] [34].

The thermal behavior analysis reveals that the compound maintains structural integrity up to its melting point, beyond which gradual decomposition processes begin to occur [31] [34]. Differential scanning calorimetry studies indicate an endothermic melting transition followed by exothermic decomposition at elevated temperatures [34]. The thermal decomposition pathway typically involves initial loss of the tert-butyl group, followed by decarboxylation and subsequent breakdown of the nitro-aromatic system [31] [34].

The relatively low melting point compared to unprotected amino acids reflects the influence of the bulky tert-butyloxycarbonyl group, which disrupts intermolecular hydrogen bonding networks and reduces crystal packing efficiency [32] [34].

Optical Rotation ([α]₂₀ᴅ +8±1°, c = 1% in methanol)

The optical rotation of Boc-4-nitro-L-phenylalanine provides definitive confirmation of its chiral nature and stereochemical purity [4] [7] [17]. The specific rotation value of [α]₂₀ᴅ +8±1° measured at 20°C using the sodium D-line with a 1% concentration in methanol represents a characteristic property of the L-enantiomer [4] [17] [20].

This positive rotation indicates that the compound rotates plane-polarized light in a clockwise direction, consistent with the L-configuration of the amino acid backbone [4] [19]. The magnitude of rotation reflects contributions from both the chiral center and the aromatic chromophore, with the nitro group providing additional optical activity through its interaction with the chiral environment [19] [20].

The optical rotation serves as a critical quality control parameter for assessing enantiomeric purity and detecting potential racemization during synthesis or storage [4] [17]. Variations in the rotation value can indicate the presence of the D-enantiomer or other impurities that affect the compound's stereochemical integrity [19] [20].

Solubility Profile in Organic and Aqueous Systems

The solubility characteristics of Boc-4-nitro-L-phenylalanine reflect its amphiphilic nature, combining hydrophobic aromatic and aliphatic regions with polar functional groups [17] [18] [19]. The compound demonstrates excellent solubility in polar organic solvents including methanol, where it readily dissolves to form clear solutions suitable for optical rotation measurements [17] [20].

Chloroform and ethyl acetate also provide effective solvation for the compound, reflecting the influence of the aromatic nitro group and the tert-butyl moiety in promoting organic solvent compatibility [18] [19]. The carboxylic acid functionality contributes to limited solubility in more polar systems while maintaining sufficient polarity for organic synthesis applications [17] [18].

Aqueous solubility is significantly reduced compared to unprotected amino acids due to the hydrophobic tert-butyloxycarbonyl protecting group and the nitro-substituted aromatic ring [18] [19]. This solubility profile is advantageous for synthetic applications where selective extraction and purification procedures are employed [17] [20].

Electronic Structure and Resonance Effects

Impact of Nitro Group on Electron Distribution

The nitro group in Boc-4-nitro-L-phenylalanine functions as a powerful electron-withdrawing substituent that dramatically alters the electronic structure of the aromatic ring system [11] [23] [25]. The electron-withdrawing effect operates through both inductive and resonance mechanisms, creating a synergistic depletion of electron density from the benzene ring [11] [22] [23].

The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms within the nitro group, which polarize the carbon-nitrogen bond and create a partial positive charge on the aromatic carbon [11] [22]. This polarization propagates through the σ-bond framework, affecting the entire aromatic system [22] [23].

| Effect Type | Mechanism | Strength | Distance Dependence |

|---|---|---|---|

| Inductive Effect | σ-bond polarization through electronegativity | Moderate | Decreases with distance |

| Resonance Effect | π-electron withdrawal through conjugation | Strong | Effective through conjugated system |

| Combined Effect | Both inductive and resonance effects | Very strong (reinforcing) | Most pronounced at ortho/para positions |

The resonance effect provides the dominant contribution to electron withdrawal, involving delocalization of π-electrons from the aromatic ring into the π-system of the nitro group [23] [25]. This delocalization creates canonical resonance structures where positive charge develops on the aromatic carbons, particularly at the ortho and para positions relative to the nitro substituent [11] [25].

Influence on Carboxylic Acid pKa

The electron-withdrawing nitro group significantly affects the acidity of the carboxylic acid functionality in Boc-4-nitro-L-phenylalanine through its influence on the stability of the carboxylate anion [21] [22]. The predicted pKa value of 10.79±0.46 reflects the combined effects of the nitro substituent and the protecting group on the ionization behavior [18] [22].

The nitro group enhances carboxylic acid acidity by stabilizing the conjugate base through electron withdrawal, which reduces the electron density on the carboxylate oxygens and facilitates proton dissociation [21] [22]. This effect is transmitted through the aromatic π-system and the methylene bridge connecting the ring to the amino acid backbone [22] [23].

Comparative analysis with substituted benzoic acids demonstrates that para-nitro substitution typically lowers the pKa by approximately 0.8 units compared to the unsubstituted parent compound [21] [22]. The presence of the amino acid backbone and protecting group modulates this effect, resulting in the observed pKa value that reflects the unique electronic environment of this specific derivative [18] [21].

Electronic Density Distribution Analysis

Electronic density distribution analysis reveals the profound impact of the nitro group on the molecular electrostatic potential and charge distribution throughout Boc-4-nitro-L-phenylalanine [14] [25]. The aromatic ring exhibits significantly reduced electron density, particularly at positions ortho and para to the nitro substituent where resonance effects are most pronounced [25].

Electrostatic potential mapping demonstrates that the nitro group oxygen atoms carry substantial negative charge density, while the aromatic carbons display positive electrostatic potential [14] [25]. This charge separation creates a highly polarized aromatic system that influences both chemical reactivity and intermolecular interactions [23] [25].

The electron density depletion extends beyond the aromatic ring to affect the benzylic methylene group, which experiences reduced nucleophilicity due to the electron-withdrawing influence of the nitro substituent [11] [23]. This electronic redistribution has important implications for the compound's reactivity patterns and its behavior in chemical transformations [25].

Fukui function analysis indicates that negative values are associated with the nitro group positions, reflecting the electron-attracting nature of this substituent and its role in controlling the overall electronic structure of the molecule [25]. These negative Fukui function values are characteristic of nitro-substituted aromatic systems and provide insight into the preferential sites for electrophilic attack [25].

Crystallographic Structure and Molecular Packing

The crystallographic structure of Boc-4-nitro-L-phenylalanine reflects the complex interplay between molecular geometry, intermolecular interactions, and crystal packing forces [26] [27] [28]. The compound crystallizes in a characteristic arrangement that maximizes stabilizing interactions while accommodating the bulky protecting group and the polar nitro substituent [26] [29].

Crystal packing analysis reveals that molecules adopt extended conformations to minimize steric clashes between adjacent tert-butyloxycarbonyl groups [12] [27]. The aromatic rings align in parallel orientations to facilitate π-π stacking interactions, while the nitro groups participate in dipole-dipole interactions that contribute to crystal stability [26] [28].

Hydrogen bonding networks play a crucial role in determining the crystal structure, with the carboxylic acid groups forming intermolecular hydrogen bonds that create two-dimensional or three-dimensional networks depending on the specific polymorph [26] [29]. The Boc protecting group NH participates in weaker hydrogen bonding interactions that supplement the primary carboxylic acid hydrogen bonds [12] [26].

The molecular packing efficiency is influenced by the irregular shape of the molecule, which creates void spaces that may accommodate solvent molecules in hydrated crystal forms [28] [29]. The nitro group orientation relative to the aromatic ring affects the overall molecular dipole moment and influences the preferred packing arrangements in the crystal lattice [26] [27].

The retrosynthetic analysis of Boc-4-nitro-L-phenylalanine involves strategic disconnection approaches that consider the dual functional nature of the target molecule. The compound contains both an electron-withdrawing nitro group and a protecting Boc group, necessitating careful consideration of synthetic pathways that preserve stereochemical integrity while achieving high selectivity [1] [2].

The primary retrosynthetic disconnections can be categorized into three main approaches: direct nitration of Boc-protected L-phenylalanine, Boc protection of pre-existing 4-nitro-L-phenylalanine, and asymmetric construction followed by functional group introduction [3] [4]. Each approach presents distinct advantages and challenges in terms of regioselectivity, operational simplicity, and scalability.

The convergent strategy utilizing pre-formed 4-nitro-L-phenylalanine as a starting material offers superior atom economy, with calculated values reaching 85% compared to 65% for traditional linear approaches [5]. This approach minimizes the number of synthetic steps while maintaining high stereochemical fidelity. The linear strategy involving sequential nitration and protection provides greater synthetic flexibility but requires careful optimization of reaction conditions to prevent racemization and achieve optimal para-selectivity [6].

Advanced retrosynthetic planning must consider orthogonal protection strategies when multiple functional groups are present [1]. The compatibility of Boc protection with various nitration conditions has been extensively studied, revealing that pre-protection strategies generally provide superior regioselectivity (para:meta ratios of 6.2:1) compared to post-nitration protection approaches (4.2:1) [7] [6].

Principal Synthetic Routes

Boc-Protection of 4-Nitro-L-phenylalanine

The Boc protection of 4-nitro-L-phenylalanine represents a well-established synthetic transformation that proceeds via nucleophilic attack of the amino group on di-tert-butyl dicarbonate [8] [9]. The reaction mechanism involves formation of a tetrahedral intermediate followed by elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butanol [10] [11].

Table 1: Boc Protection Reaction Conditions for 4-Nitro-L-phenylalanine

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Boc₂O | TEA | THF | 25 | 2 | 95 | 98 | [8] |

| Boc₂O | NaHCO₃ | H₂O/CHCl₃ | 25 | 4 | 92 | 96 | [12] |

| Boc₂O | DMAP | ACN | 40 | 3 | 89 | 95 | [11] |

| Boc₂O | Pyridine | DCM | 25 | 2 | 93 | 97 | [9] |

| Boc₂O | NaOH | H₂O/THF | 25 | 3 | 88 | 94 | [12] |

The selection of base significantly influences both reaction rate and product purity. Triethylamine provides optimal results under ambient conditions, achieving 95% yield with 98% purity [8]. The use of 4-dimethylaminopyridine at elevated temperatures (40°C) accelerates the reaction but may lead to slight purity reduction due to competitive side reactions [11]. Biphasic solvent systems, particularly water/chloroform mixtures with sodium bicarbonate, offer environmental advantages while maintaining good synthetic efficiency [12].

Mechanistic considerations reveal that the electron-withdrawing nitro group reduces the nucleophilicity of the amino group, necessitating longer reaction times compared to unsubstituted phenylalanine derivatives. The electronic effect of the para-nitro substituent decreases the reaction rate by approximately 40% relative to the parent amino acid [10].

Nitration of Protected L-Phenylalanine

The nitration of L-phenylalanine derivatives requires careful optimization to achieve high para-selectivity while minimizing racemization. The reaction proceeds via electrophilic aromatic substitution, with the nitronium ion serving as the active electrophilic species [7] [6].

Table 2: Nitration Reaction Conditions for L-Phenylalanine Derivatives

| Nitrating Agent | Substrate | Temperature (°C) | Time (h) | Selectivity (para:meta) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | L-Phe | 70 | 24 | 4.2:1 | 68 | [7] |

| NaNO₃/H₂SO₄ | L-Phe | 60 | 18 | 3.8:1 | 72 | [6] |

| HNO₃/AcOH | L-Phe | 80 | 12 | 3.5:1 | 65 | [13] |

| AgNO₃/I₂ | L-Phe | 70 | 16 | 5.1:1 | 75 | [13] |

| HNO₃/Ac₂O | Boc-L-Phe | 50 | 8 | 6.2:1 | 82 | [6] |

The protection effect is clearly demonstrated by comparing the nitration of free L-phenylalanine versus Boc-protected substrate. The Boc group not only protects the amino functionality but also provides improved regioselectivity through electronic and steric effects [6]. The enhanced para:meta ratio (6.2:1 versus 4.2:1) and reduced reaction temperature (50°C versus 70°C) represent significant synthetic advantages.

Silver nitrate/iodine systems offer superior selectivity for unprotected substrates, achieving 5.1:1 para:meta ratios through a different mechanistic pathway involving iodonium intermediates [13]. However, the cost and environmental impact of silver-based reagents limit their industrial applicability.

Asymmetric Synthesis Pathways

Asymmetric approaches to Boc-4-nitro-L-phenylalanine synthesis have gained prominence due to their ability to provide enantiopure products without requiring resolution steps [14] [15]. Phenylalanine ammonia lyases have emerged as particularly valuable biocatalysts for the stereoselective synthesis of non-natural phenylalanine derivatives [16] [17].

The enzymatic approach utilizes engineered PAL variants capable of accepting 4-nitrocinnamic acid as substrate, providing direct access to the L-amino acid with excellent enantioselectivity (>99% ee) and good conversion rates (71% yield) [16]. The reaction proceeds under mild aqueous conditions (pH 8.5, 30°C) and generates only ammonia as byproduct, representing an ideal green chemistry transformation.

Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated amino acid precursors provides an alternative route with high enantioselectivity [18]. The process utilizes readily available starting materials and achieves excellent stereochemical control through chiral ligand design. However, the requirement for precious metal catalysts and hydrogen gas poses challenges for large-scale implementation.

Auxiliary-based asymmetric synthesis employing chiral oxazolidinones offers high diastereoselectivity (>20:1 dr) and good yields (57-80%) [19]. The methodology provides access to both enantiomers through appropriate auxiliary selection and enables gram-scale synthesis with consistent results.

Reaction Conditions and Optimization

Solvent Effects and Temperature Dependence

The choice of solvent profoundly influences both reaction kinetics and product selectivity in Boc-4-nitro-L-phenylalanine synthesis. Polar aprotic solvents generally provide superior performance due to their ability to stabilize charged intermediates while avoiding interference with protection/deprotection processes [20] [21].

Table 3: Solvent Effects on Boc-4-nitro-L-phenylalanine Synthesis

| Solvent | Polarity Index | Boiling Point (°C) | Coupling Efficiency (%) | Deprotection Rate (min⁻¹) | Green Score | Reference |

|---|---|---|---|---|---|---|

| DMF | 6.4 | 153 | 95 | 0.045 | 2 | [20] |

| NMP | 6.7 | 202 | 97 | 0.038 | 3 | [20] |

| THF | 4.0 | 66 | 85 | 0.052 | 6 | [22] |

| DCM | 3.1 | 40 | 78 | 0.067 | 2 | [21] |

| ACN | 5.8 | 82 | 88 | 0.041 | 5 | [22] |

| DMSO | 7.2 | 189 | 92 | 0.035 | 4 | [23] |

| H₂O | 10.2 | 100 | 65 | 0.089 | 10 | [24] |

N-Methylpyrrolidone provides the highest coupling efficiency (97%) due to optimal solvation of both reactants and intermediates [20]. The solvent's high boiling point enables elevated reaction temperatures when required, while its aprotic nature prevents interference with carbamate formation. However, its low green score (3/10) reflects concerns regarding environmental impact and human health.

Temperature effects follow Arrhenius kinetics for most transformations, with rate constants typically doubling for every 10°C increase [25]. However, elevated temperatures can promote unwanted side reactions, particularly racemization and aspartimide formation [26]. The optimal temperature range for Boc protection lies between 25-40°C, balancing reaction rate with product integrity [27].

Dichloromethane exhibits the highest deprotection rate (0.067 min⁻¹) due to its low dielectric constant, which stabilizes the carbocation intermediate formed during Boc cleavage [28]. However, environmental concerns have driven development of greener alternatives such as 2-methyltetrahydrofuran and propylene carbonate [29] [22].

Catalyst Considerations

Catalyst selection plays a crucial role in optimizing both reaction efficiency and selectivity for Boc-4-nitro-L-phenylalanine synthesis. Transition metal catalysts enable novel synthetic pathways while organocatalysts provide environmental advantages and operational simplicity [30].

Table 4: Catalyst Systems for Boc-4-nitro-L-phenylalanine Synthesis

| Catalyst Type | Application | Loading (mol%) | Temperature (°C) | Selectivity | TON | Reference |

|---|---|---|---|---|---|---|

| Pd/C | Reduction | 10 | 25 | High | 100 | [30] |

| Ni(OAc)₂ | Coupling | 5 | 80 | Moderate | 80 | [18] |

| CuSO₄ | Oxidation | 2 | 60 | High | 150 | [15] |

| ZnCl₂ | Protection | 15 | 40 | High | 60 | [31] |

| Lewis Acid | Activation | 20 | 25 | Moderate | 40 | [30] |

| Enzymatic | Selective | Catalytic | 37 | Excellent | 500 | [16] |

Palladium catalysts excel in reduction processes, particularly for converting nitro groups to amines when required for synthetic elaboration [30]. The heterogeneous nature of palladium on carbon facilitates product isolation and catalyst recovery, contributing to process sustainability.

Nickel-based systems provide cost-effective alternatives for coupling reactions, achieving good selectivity with moderate catalyst loadings [18]. The use of nickel(II) acetate in glycosylation reactions demonstrates the versatility of these systems for complex molecule construction.

Enzymatic catalysts represent the pinnacle of selectivity, achieving turnover numbers exceeding 500 while operating under mild conditions [16]. Phenylalanine ammonia lyases and related enzymes provide access to both natural and non-natural amino acids with excellent stereochemical control. However, substrate scope limitations and enzyme stability considerations must be carefully evaluated.

Lewis acid catalysts facilitate various transformations through coordination and activation effects [30]. Zinc chloride promotes Boc protection through activation of the carbonyl group, while maintaining compatibility with sensitive functional groups. The moderate selectivity reflects the potential for multiple coordination modes.

Scalable Synthesis Protocols

The development of scalable synthesis protocols for Boc-4-nitro-L-phenylalanine requires careful consideration of engineering factors including heat transfer, mass transfer, and reaction kinetics [32] [33]. Process intensification through advanced reactor design and reaction condition optimization enables efficient scale-up while maintaining product quality [34].

Table 5: Scale-up Parameters for Boc-4-nitro-L-phenylalanine Production

| Scale | Reactor Type | Mixing Method | Heat Transfer | Yield (%) | Purity (%) | Cost Factor | Reference |

|---|---|---|---|---|---|---|---|

| Laboratory (1-10 g) | Round bottom flask | Magnetic stirring | Oil bath | 92 | 98 | 1.0 | [32] |

| Pilot (100 g-1 kg) | Jacketed reactor | Overhead stirring | Jacket cooling | 89 | 96 | 0.8 | [34] |

| Industrial (>10 kg) | Continuous flow | Static mixing | Heat exchanger | 94 | 97 | 0.4 | [33] |

| Commercial (ton scale) | Multi-stage reactor | Turbulent flow | Multi-zone control | 91 | 95 | 0.2 | [35] |

Continuous flow synthesis emerges as the optimal technology for industrial-scale production, achieving 94% yield with 97% purity while reducing costs by 60% compared to batch processes [33]. The enhanced heat and mass transfer in flow systems enables precise temperature control and rapid mixing, critical factors for maintaining product quality at scale.

Multi-stage reactor systems provide the ultimate scalability for commercial production, with cost factors reduced to 0.2 relative to laboratory synthesis [35]. The implementation of turbulent flow mixing and multi-zone temperature control ensures uniform reaction conditions throughout large reactor volumes.

High-temperature fast stirring protocols have demonstrated remarkable efficiency improvements, reducing cycle times from hours to minutes while maintaining high conversion rates [32]. The combination of elevated temperature (90°C) and rapid mixing (1200 rpm) enables 30-second reaction cycles for peptide coupling applications, suggesting similar benefits for amino acid derivatization.

The scale-up challenges include maintaining consistent mixing intensity, controlling exothermic reactions, and ensuring uniform heat distribution. Computational fluid dynamics modeling helps optimize reactor design and predict scale-up performance [36]. The development of modular reactor systems enables flexible capacity adjustment based on production demands.

Green Chemistry Approaches

The implementation of green chemistry principles in Boc-4-nitro-L-phenylalanine synthesis addresses growing environmental concerns while often providing economic benefits [5] [37]. Sustainable synthetic methodologies focus on atom economy, waste reduction, and the use of renewable feedstocks [38].

Table 6: Green Chemistry Metrics for Boc-4-nitro-L-phenylalanine Synthesis

| Green Metric | Traditional Method | Green Approach | Improvement (%) | Implementation Cost | Reference |

|---|---|---|---|---|---|

| Atom Economy (%) | 65 | 85 | 31 | Low | [5] |

| E-factor | 25 | 8 | 68 | Medium | [36] |

| Process Mass Intensity | 35 | 15 | 57 | High | [38] |

| Energy Efficiency (kWh/kg) | 120 | 80 | 33 | Medium | [39] |

| Water Usage (L/kg) | 150 | 50 | 67 | Low | [37] |

| Waste Generation (kg/kg) | 12 | 3 | 75 | Medium | [40] |

Atom economy improvements of 31% result from optimized synthetic routes that minimize byproduct formation [5]. The use of protecting group-free methodologies where possible eliminates unnecessary protection-deprotection cycles, directly contributing to improved atom utilization.

Waste reduction strategies achieve remarkable success, with E-factor improvements of 68% through solvent recycling, catalyst recovery, and process optimization [36]. The implementation of continuous processing enables in-line purification and reduces solvent consumption compared to traditional batch operations.

Alternative solvents play a crucial role in green chemistry implementation. Propylene carbonate provides excellent performance as a DMF replacement in peptide synthesis applications [22] [5]. Dipropylene glycol dimethyl ether offers similar advantages with improved biodegradability and reduced toxicity [36].

Biocatalytic approaches represent the ultimate green chemistry solution, operating under mild aqueous conditions without requiring organic solvents or harsh reagents [16] [17]. Engineered phenylalanine ammonia lyases achieve excellent stereoselectivity while generating minimal waste, with water as the only significant byproduct.

Carbon-negative synthesis methodologies have emerged as revolutionary approaches, utilizing carbon dioxide as feedstock while generating amino acids [39]. These processes consume more carbon than they emit, providing both environmental and economic benefits for large-scale production.

Process optimization studies demonstrate that green chemistry implementation often correlates with improved economic performance [38]. The reduction in raw material consumption, waste treatment costs, and regulatory compliance expenses frequently offset initial implementation investments, particularly at industrial scales.

Table 7: Process Optimization Parameters for Boc-4-nitro-L-phenylalanine

| Parameter | Optimal Range | Critical Value | Effect on Yield | Effect on Selectivity | Reference |

|---|---|---|---|---|---|

| Temperature (°C) | 60-80 | 75 | Positive | Mixed | [25] |

| Pressure (bar) | 1-5 | 2.5 | Moderate | Positive | [41] |

| Concentration (M) | 0.1-0.5 | 0.25 | Positive | Positive | [42] |

| Flow Rate (mL/min) | 2-10 | 5 | Negative | Neutral | [34] |

| Residence Time (min) | 15-45 | 30 | Positive | Positive | [32] |

The optimization of critical process parameters enables fine-tuning of synthetic protocols for maximum efficiency [42]. Temperature optimization balances reaction rate enhancement with selectivity maintenance, with 75°C identified as the optimal value for most transformations [25]. Pressure effects primarily influence reaction equilibria and can enhance selectivity in certain cases [41].